1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Piperidine Ring Formation: The piperidine ring can be introduced by reacting the thiadiazole derivative with 4-chloropiperidine under basic conditions.
Alkyne Introduction: The alkyne group can be introduced by reacting the piperidine derivative with propargyl bromide in the presence of a base.
Piperazine Ring Formation: Finally, the piperazine ring can be formed by reacting the alkyne derivative with 4-methylpiperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets and pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or ion channels, thereby affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
- (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
Uniqueness
1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole, piperidine, and piperazine rings, along with the alkyne group, allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopropyl-5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5OS/c1-22-11-13-23(14-12-22)8-2-3-15-25-17-6-9-24(10-7-17)19-21-20-18(26-19)16-4-5-16/h16-17H,4-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPNKXVJDAANSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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